molecular formula C14H16N2O7 B12102254 5'-(Furan-2-yl)-2'-O-methyluridine

5'-(Furan-2-yl)-2'-O-methyluridine

Cat. No.: B12102254
M. Wt: 324.29 g/mol
InChI Key: LSIDJDXMOBYKJX-UHFFFAOYSA-N
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Description

Overview of Modified Nucleosides and Nucleotide Analogs in Nucleic Acid Science

Nucleosides, the fundamental units of DNA and RNA, consist of a nucleobase linked to a sugar moiety. antpedia.com Modified nucleosides are variations of the canonical nucleosides (adenosine, guanosine, cytidine, thymidine, and uridine) where either the base or the sugar component has been chemically altered. antpedia.com These modifications can be naturally occurring or synthetically introduced.

In the realm of nucleic acid science, these analogs are indispensable tools. They are widely used in various biomedical fields, including biochemistry, synthetic biology, and drug discovery. nih.govnih.gov Modified nucleosides have been developed as therapeutic agents, particularly as antiviral and anticancer drugs. nih.govnih.gov For instance, by mimicking natural nucleosides, they can be incorporated into growing DNA or RNA chains and terminate replication, a mechanism exploited in many antiviral and chemotherapeutic treatments. nih.gov

Furthermore, modified nucleotides (the phosphorylated forms of nucleosides) are crucial for a range of molecular biology techniques. They can function as efficient substrates for DNA polymerases and are used in applications such as DNA sequencing, polymerase chain reaction (PCR), and the construction of nucleic acid libraries with expanded functionalities. nih.govnih.gov

Context of 2'-O-Methylated Ribonucleosides in RNA Biology and Research

The 2'-O-methylation of the ribose sugar is one of the most common and highly conserved modifications found in natural RNA molecules. nih.govnih.gov This modification, where a methyl group is added to the 2'-hydroxyl group of the ribose, is prevalent in various types of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA). nih.govnih.govresearchgate.net

The presence of the 2'-O-methyl group has significant effects on the properties of RNA:

Structural Stability: The methyl group stabilizes the C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This pre-organization enhances the thermal stability of RNA duplexes. mdpi.comclinicaltrials.gov

Nuclease Resistance: The 2'-O-methylation protects the adjacent phosphodiester bond from cleavage by nucleases, thereby increasing the metabolic stability and lifespan of the RNA molecule. nih.govnih.gov

Modulation of Interactions: This modification can influence the interactions of RNA with proteins and other nucleic acids, playing a critical role in processes like translation and pre-mRNA splicing. nih.govmdpi.com

In research and therapeutic applications, 2'-O-methylation is a key modification in the design of synthetic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs). mdpi.com Incorporating 2'-O-methylated nucleotides enhances their stability in biological fluids and can reduce off-target effects. nih.govmdpi.com

Property Affected by 2'-O-MethylationConsequence for RNA
Ribose ConformationStabilization of C3'-endo pucker, favoring A-form helix
Nuclease SusceptibilityIncreased resistance to enzymatic degradation
Thermal StabilityEnhanced stability of RNA duplexes
Biological InteractionsModulation of RNA-protein and RNA-RNA interactions

Significance of Furan (B31954) Moieties in Designer Nucleosides for Chemical Biology

The incorporation of furan moieties into nucleosides is a strategy employed in chemical biology to introduce novel functionalities. Furan is a stable aromatic heterocycle that can be chemically activated to become a reactive species. medchemexpress.com This property is exploited in the design of "designer nucleosides" for specific applications.

One of the primary uses of furan-modified nucleosides is in the study of DNA and RNA structure and interactions through inter-strand cross-linking. medchemexpress.commedchemexpress.com The furan group can be oxidized in situ (for example, using N-bromosuccinimide) to a highly reactive keto-enal derivative. yeasen.com This activated form can then react with nucleophilic groups on nearby bases, such as the exocyclic amines of adenine (B156593) and cytosine, to form a stable covalent bond, effectively cross-linking two nucleic acid strands. medchemexpress.comyeasen.com This technique is valuable for studying nucleic acid repair mechanisms and for developing potential therapeutic agents that can irreversibly bind to a target sequence.

Additionally, furan-containing nucleoside analogues have been explored as fluorescent probes. The conjugation of a furan moiety to a nucleobase can impart favorable photophysical properties, allowing for the study of nucleic acid dynamics and interactions through fluorescence spectroscopy. nih.gov

Historical Development and Rationale for Furan and 2'-O-Methyl Modifications in Nucleosides

The study of 2'-O-methylated nucleosides has its roots in the early discoveries of natural RNA modifications. The identification of these modifications in stable RNAs like rRNA and tRNA led to investigations into their functional roles, establishing their importance in RNA stability and processing. nih.govmedchemexpress.com The application of this knowledge to synthetic oligonucleotides for therapeutic purposes became a significant area of research with the rise of antisense and RNAi technologies.

The development of furan-modified nucleosides is a more recent advancement in the field of chemical biology. The rationale for their use in cross-linking stems from studies on the carcinogenicity of furan, which is metabolized in the body to a reactive dialdehyde that can damage DNA. medchemexpress.com Researchers adapted this principle to create a controllable method for inducing covalent bonds in nucleic acids. The first-generation furan-modified building blocks often involved attaching the furan moiety to the 2'-position of the sugar. medchemexpress.com

The rationale for combining a 5'-furan-2-yl group and a 2'-O-methyl modification in a single uridine (B1682114) nucleoside, as in 5'-(Furan-2-yl)-2'-O-methyluridine, can be inferred from the distinct advantages of each modification. The 2'-O-methyl group would provide the nucleoside with an RNA-like conformation and enhanced stability against nuclease degradation, making it suitable for incorporation into synthetic RNA or antisense oligonucleotides. The 5'-furan-2-yl moiety would concurrently offer a latent reactive handle. This dual modification could allow for the creation of nuclease-resistant oligonucleotides that can be triggered to form a covalent cross-link with a target nucleic acid or another molecule, providing a powerful tool for specific and durable molecular interactions in biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H16N2O7

Molecular Weight

324.29 g/mol

IUPAC Name

5-(furan-2-yl)-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C14H16N2O7/c1-21-11-10(18)9(6-17)23-13(11)16-5-7(8-3-2-4-22-8)12(19)15-14(16)20/h2-5,9-11,13,17-18H,6H2,1H3,(H,15,19,20)

InChI Key

LSIDJDXMOBYKJX-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O

Origin of Product

United States

Impact of 2 O Methylation on Nucleic Acid Structure, Stability, and Enzymatic Recognition

Influence of 2'-O-Methyl Modification on Oligonucleotide Hybridization Kinetics

The rate at which single-stranded oligonucleotides find and bind to their complementary targets is a critical parameter in many biological processes and diagnostic applications. The 2'-O-methylation of an oligonucleotide can significantly influence these hybridization kinetics.

Studies using molecular beacons—hairpin-structured probes—have shown that 2'-O-methyl modified beacons hybridize to RNA targets more rapidly than their unmodified 2'-deoxy counterparts nih.gov. In one specific comparison, a 2'-O-methyl molecular beacon was found to bind to its single-stranded RNA target 1.3 times faster than the equivalent 2'-deoxy beacon nih.gov. The nature of the target strand is also a crucial determinant of hybridization speed; the same 2'-O-methyl beacon bound to an RNA target over 4.5 times more quickly than it did to a complementary DNA target nih.gov.

Further research supports the finding that 2'-O-methyl oligoribonucleotide probes generally bind to RNA targets faster than their 2'-deoxyribonucleotide equivalents researchgate.net. However, the effect of 2'-O-alkyl modifications on kinetics may be influenced by the size of the alkyl group. For instance, studies on oligonucleotides with larger 2'-O-modifications, such as 2'-O-propyl and 2'-O-methoxyethyl, reported slower hybridization kinetics to both DNA and RNA complements despite forming more stable duplexes researchgate.net. This suggests that while the pre-organization of the sugar pucker by the 2'-O-alkoxy group favors the final duplex structure, excessively bulky groups may introduce steric hindrance that slows down the initial association rate. For the specific case of the 2'-O-methyl group, the dominant effect appears to be an acceleration of hybridization, particularly with RNA targets nih.govresearchgate.net.

Thermodynamic Stability of Duplexes and Triplexes Containing 2'-O-Methyluridine

The introduction of 2'-O-methylated nucleosides, including 2'-O-methyluridine, into an oligonucleotide demonstrably increases the thermal stability of the resulting duplexes and triplexes. This enhancement is primarily attributed to the conformational effect of the methyl group. By favoring the C3'-endo sugar pucker, the 2'-O-methyl modification "pre-organizes" the oligonucleotide backbone into an A-form helical geometry, which is the preferred conformation for RNA:RNA and RNA:DNA duplexes oup.com. This pre-organization reduces the entropic penalty associated with the single-strand to double-strand transition, leading to a more stable duplex oup.com.

Hybrid Type Effect of 2'-O-Methyl Modification on Stability Reference
2'-O-Me RNA / RNA Duplex Increases thermal stability (Tm); ΔTm of approx. +1.3°C per modification compared to DNA/RNA. genelink.com
2'-O-Me RNA / DNA Duplex Less stable than a corresponding DNA/DNA duplex. nih.gov
General Duplex (RNA) Each modification contributes ~0.2 kcal/mol to duplex stability. nih.govoup.com
Molecular Beacon Duplex (RNA Target) Tm of 2'-O-methyl/RNA hybrid is significantly higher than 2'-deoxy/RNA hybrid. nih.gov

Enzymatic Recognition and Processing of 2'-O-Methylated Nucleosides and Oligonucleotides

The presence of a methyl group at the 2' position of the ribose creates steric hindrance and alters the chemical properties of the sugar, significantly impacting the interaction of nucleic acids with various enzymes mdpi.comcd-genomics.com. This modification is a key natural strategy for protecting RNA from degradation and modulating its biological function nih.govcd-genomics.com.

While 2'-O-methylation generally confers resistance to nucleases, specific enzymes have evolved to process these modified nucleosides. Researchers have identified a novel 2′-O-methyluridine hydrolase, designated RK9NH, from metagenomic libraries nih.gov. This enzyme is capable of cleaving the glycosidic bond of 2'-O-methyluridine, demonstrating that specific metabolic pathways for the degradation of these modified nucleosides exist nih.gov. The same study found that RK9NH can also process related modified nucleosides, such as 5-fluoro-2′-O-methyluridine, converting them into 5-fluorouracil nih.gov. Information on the interaction of 2'-O-methylated nucleosides with nucleoside kinases is less prevalent, but the modification's steric bulk is expected to hinder recognition by many standard kinases.

The 2'-O-methyl modification serves as a significant roadblock for most nucleic acid polymerases. When present in an RNA template, a 2'-O-methylated nucleotide can cause RNA-dependent DNA polymerases (reverse transcriptases) to stall or terminate synthesis, particularly under low dNTP concentrations mdpi.comnih.gov. This property has been exploited for the detection and mapping of 2'-O-methylation sites in RNA mdpi.com. For example, a thermostable KlenTaq DNA polymerase variant that possesses reverse transcriptase activity is effectively blocked by 2'-O-methylation in an RNA template, enabling the quantification of modification levels through qPCR nih.gov.

Enzymes that act on the termini of nucleic acids are also affected. The presence of a 2'-O-methyl group on the 3'-terminal nucleotide negatively impacts the efficiency of ligation by RNA ligases and inhibits the activity of poly(A) polymerase mdpi.comnih.govresearchgate.net.

One of the most well-characterized and functionally significant consequences of 2'-O-methylation is its effect on Ribonuclease H (RNase H). RNase H is an endonuclease that specifically cleaves the RNA strand of a DNA:RNA hybrid duplex mdpi.com. This activity is a key mechanism in cellular processes and a consideration in the design of antisense oligonucleotides.

The incorporation of 2'-O-methylated nucleotides into the RNA strand of a DNA:RNA hybrid effectively renders it resistant to cleavage by RNase H mdpi.comnih.govnih.govbiorxiv.org. The enzyme is unable to accommodate the 2'-O-methyl group in its active site, thus preventing hydrolysis of the phosphodiester backbone. This inhibition is highly localized; RNase H activity is blocked by a 2'-O-methyl group at the target ribonucleotide and at the nucleotide immediately 3' (downstream), but not by one located at the 5' (upstream) position biorxiv.org. This property is widely exploited in antisense technology to create oligonucleotides that can bind to a target mRNA without triggering its immediate degradation by RNase H, allowing for non-degradative mechanisms of action such as translational arrest or splicing modulation nih.govcreative-biolabs.com.

Advanced Analytical and Characterization Methodologies for 5 Furan 2 Yl 2 O Methyluridine and Its Bioconjugates

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural confirmation of novel and modified nucleosides like 5'-(Furan-2-yl)-2'-O-methyluridine. These methods provide detailed information about the molecular framework and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Furan-2'-O-Methyluridine

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR spectra of furan-containing nucleosides, characteristic signals for the furan (B31954) ring protons are observed. For instance, in a related compound, 5-methyl-2-acetylfuran, the protons of the furan ring (H₃ and H₄) appear as doublets. mdpi.com The chemical shifts of the protons on the furan ring in furan derivatives are influenced by the nature of the substituents. globalresearchonline.net For example, the presence of an electron-donating methyl group can lead to increased shielding of the furan ring protons. globalresearchonline.net

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. Predicted ¹³C NMR spectra for complex furan-containing molecules can be generated to aid in the assignment of signals. np-mrd.org The chemical shifts in ¹³C NMR are also sensitive to the electronic effects of the substituents on the furan ring.

The following table summarizes typical ¹H NMR chemical shifts for protons in furan-containing compounds, which can be used as a reference for the analysis of this compound.

Proton Typical Chemical Shift (ppm) in Furan Derivatives
Furan Ring Protons6.0 - 7.5
Methyl Protons~2.2
Methylene Protons5.0 - 5.4

This table is illustrative and actual chemical shifts can vary based on the specific molecular structure and solvent.

Mass Spectrometry (MS) for Characterization of Adducts and Analogs

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact mass of the synthesized compounds. rsc.org

When this modified nucleoside is incorporated into oligonucleotides and subsequently forms adducts, MS is instrumental in characterizing these cross-linked species. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large biomolecules like modified oligonucleotides without significant fragmentation. nih.gov It has been successfully used to characterize cross-linked duplexes formed from furan-modified oligonucleotides. nih.gov The mass difference before and after the cross-linking reaction provides direct evidence of adduct formation.

The following table presents a hypothetical example of mass spectrometric data for the characterization of a bioconjugate.

Species Calculated m/z Observed m/z
This compound[Calculated Value][Observed Value]
Oligonucleotide containing this compound[Calculated Value][Observed Value]
Cross-linked oligonucleotide duplex[Calculated Value][Observed Value]

The values in this table are placeholders and would be determined experimentally.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Furan-containing nucleosides typically exhibit a characteristic absorption band in the UV region. For instance, 5-(fur-2-yl)-2'-deoxyuridine shows an absorption maximum around 315 nm in addition to the standard uridine (B1682114) absorption band at higher energies. nih.gov This distinct absorption can be used to monitor the incorporation of the furan-modified nucleoside into an oligonucleotide. nih.gov The position of the absorption maximum can be influenced by the solvent polarity and the electronic nature of substituents on the furan ring. nih.govchemicalpapers.com

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a furan-containing compound will show characteristic stretching vibrations for the C-O-C and C=C bonds of the furan ring. globalresearchonline.net In furan and its derivatives, the ring C-C symmetric and asymmetric stretching vibrations are typically observed in the range of 1414-1033 cm⁻¹. globalresearchonline.net The IR spectrum of furan itself can serve as a reference for identifying the furan moiety. nist.gov Additionally, IR spectroscopy can confirm the presence of other functional groups, such as the carbonyl groups of the uridine base and the hydroxyl and methoxy (B1213986) groups of the sugar moiety.

Chromatographic Separations for Purity Analysis and Isolation

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and the separation of its bioconjugates.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of modified nucleosides and oligonucleotides. By selecting the appropriate stationary and mobile phases, it is possible to achieve high-resolution separation of the desired compound from starting materials and byproducts. The purity of the synthesized this compound can be accurately determined by integrating the peak area in the HPLC chromatogram.

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. scripps.edu When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for the simultaneous separation and identification of compounds in complex mixtures. mdpi.com This is particularly useful for analyzing the products of bioconjugation reactions, where multiple species may be present. nih.govnih.gov UPLC-MS can be used to identify and quantify the unreacted oligonucleotide, the desired cross-linked product, and any side products. researchgate.net

The following table illustrates the advantages of UPLC over HPLC for the analysis of complex biological samples.

Parameter HPLC UPLC Reference
Number of Detected FeaturesLower~20% more scripps.edu
Retention Time ReproducibilityGoodHigher scripps.edu
Signal-to-Noise RatioGoodBetter scripps.edu

Biophysical Characterization of Nucleic Acid Interactions and Cross-linking Efficiency

Once this compound is incorporated into an oligonucleotide, it is crucial to characterize its effect on nucleic acid structure and its efficiency in forming cross-links.

The incorporation of furan-modified nucleosides can impact the stability of the resulting DNA or RNA duplex. nih.gov The change in thermal melting temperature (Tm) of the duplex upon incorporation of the modified nucleoside provides a measure of this effect.

Furan-modified oligonucleotides can be designed to form inter-strand cross-links (ICLs) with complementary DNA strands upon selective oxidation of the furan moiety. nih.gov This process generates a reactive intermediate that rapidly reacts with a base on the opposing strand, leading to a stable covalent linkage. nih.gov The efficiency of this cross-linking reaction can be quantified by techniques such as denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC analysis of the reaction mixture. The selectivity of the cross-linking reaction, i.e., the preference for reaction with a specific base on the complementary strand, is a critical parameter to evaluate. nih.gov Studies have shown that furan-modified oligonucleotides can exhibit high selectivity for cross-linking to complementary adenine (B156593) or cytosine bases. nih.gov

Thermal Denaturation Studies (Tₘ) of Modified Oligonucleotides

Thermal denaturation studies are fundamental for assessing the thermodynamic stability of nucleic acid duplexes. The melting temperature (Tₘ), defined as the temperature at which half of the duplex strands dissociate into single strands, provides a direct measure of duplex stability. This parameter is highly sensitive to the base sequence, salt concentration, and the presence of any modifications.

The incorporation of this compound into an oligonucleotide is expected to have a dual impact on duplex stability. The 2'-O-methyl (2'-O-Me) modification is well-established to increase the thermal stability of RNA/DNA and RNA/RNA duplexes. biorxiv.orgresearchmap.jp This stabilizing effect is attributed to the 2'-O-Me group locking the sugar pucker into a C3'-endo conformation, which is characteristic of A-form helices, thereby pre-organizing the strand for duplex formation. researchmap.jp Conversely, the bulky furan moiety at the C5 position of uridine can introduce steric hindrance and perturb base stacking, which may lead to a slight destabilization. For instance, studies on the related 5-(fur-2-yl)-2′-deoxyuridine have shown a minor decrease in the Tₘ compared to the natural thymidine-adenine base pair. nih.gov

The net effect on the Tₘ of a duplex containing this compound would therefore depend on the balance between the stabilizing influence of the 2'-O-Me group and the potentially destabilizing effect of the 5'-furan group. Experimental Tₘ measurements are essential to quantify this effect. The analysis involves monitoring the change in UV absorbance at 260 nm as a function of temperature. researchmap.jp

Table 1: Comparison of Melting Temperatures (Tₘ) for Modified Oligonucleotides This table presents data from studies on related modifications to illustrate the expected impact on duplex stability.

Duplex TypeModificationTₘ (°C)Change in Tₘ (ΔTₘ, °C)Reference
DNA/DNAUnmodified (T-A pair)48.3N/A nih.gov
DNA/DNA5-(fur-2-yl)-2'-deoxyuridine46.5-1.8 nih.gov
Triplex (DNA/DNA/DNA)2'-deoxy (D15)28.3N/A researchmap.jp
Triplex (DNA/DNA/RNA)2'-O-methyl (M15)36.8+8.5 researchmap.jp
Duplex (Beacon/RNA)2'-deoxy~65N/A psu.edu
Duplex (Beacon/RNA)2'-O-methyl80.0+15.0 psu.edu

Note: Data is compiled from different studies with varying sequences and buffer conditions. The table serves to illustrate the general stabilizing effect of 2'-O-methylation and the slight destabilizing effect of a 5-furan modification.

Electrophoretic Mobility Shift Assays (EMSA) for Cross-link Visualization

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a widely used technique to study nucleic acid-protein interactions and can be adapted to visualize the formation of covalent inter-strand cross-links. wikipedia.orgnih.gov The principle is based on the fact that larger molecules move more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel matrix than smaller ones. nih.gov

In the context of this compound, EMSA is an indispensable tool for confirming the successful formation of a cross-link between the modified oligonucleotide and its complementary strand. The cross-linking reaction is typically induced by the in situ oxidation of the furan moiety, which generates a highly reactive oxo-enal species that rapidly reacts with a nucleophilic group on the opposing base, such as the exocyclic amine of an adenine or cytosine. nih.govnih.gov

An EMSA experiment would involve the following steps:

Annealing the furan-modified oligonucleotide with its complementary target strand.

Treating a sample of the duplex with a mild oxidizing agent (e.g., N-bromosuccinimide) to induce cross-linking. nih.gov

Running the treated (cross-linked) and untreated (non-cross-linked) samples on a native gel alongside controls.

The non-cross-linked duplex will migrate as a single band. Upon successful cross-linking, the two strands become covalently attached, forming a single, larger molecule. This cross-linked product will exhibit significantly retarded mobility in the gel, appearing as a "shifted" band at a higher molecular weight position compared to the non-cross-linked duplex. nih.gov This provides clear, visual confirmation of the cross-linking event.

Table 2: Expected Results of an EMSA for Furan-Mediated Cross-linking

LaneSample ComponentsExpected ObservationInterpretation
1Unmodified DuplexSingle band at lower MWControl for duplex migration
2Furan-Modified Duplex (No Oxidant)Single band at lower MWThe modification alone does not significantly alter mobility
3Furan-Modified Duplex + OxidantShifted band at higher MWCovalent inter-strand cross-link has formed

Computational Modeling and Molecular Dynamics Simulations of Modified Nucleic Acids

Computational methods, particularly molecular dynamics (MD) simulations, offer powerful insights into the structural and dynamic consequences of incorporating modified nucleosides like this compound into nucleic acids. nih.gov While experimental techniques provide macroscopic data (like Tₘ) or endpoint confirmation (like EMSA), MD simulations can reveal the atomistic details that underlie these observations. arxiv.org

Simulations can be employed to:

Predict Structural Changes: Model the preferred conformation of the furan ring relative to the nucleobase and the sugar-phosphate backbone. Determine the impact of both the 2'-O-Me group and the 5'-furan on the local and global helical parameters of the DNA or RNA duplex, such as sugar pucker, groove width, and base-pair stacking. biorxiv.orgnih.gov

Rationalize Stability: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Generalized Born Surface Area (MM-GBSA) to calculate the free energy of duplex formation. biorxiv.org These calculations can help dissect the energetic contributions of the modification and rationalize the experimentally observed Tₘ values.

Simulate the Cross-linking Process: While challenging, advanced quantum mechanics/molecular mechanics (QM/MM) methods could potentially be used to model the furan oxidation and the subsequent covalent bond formation with the complementary base, providing insights into the reaction mechanism and selectivity.

A significant challenge in simulating modified nucleotides is the development of accurate force-field parameters that describe the geometry, charge distribution, and energetic properties of the non-standard residue. nih.gov These parameters are crucial for obtaining reliable simulation results that can meaningfully complement experimental data. arxiv.orgresearchgate.net

Table 3: Application of Computational Methods to Analyze Modified Nucleic Acids

Analytical GoalComputational MethodKey Insights Provided
Determine 3D Structure & DynamicsMolecular Dynamics (MD)Predicts sugar pucker (C3'-endo favored by 2'-O-Me), furan ring orientation, and effects on duplex conformation (A-form vs. B-form).
Quantify Duplex StabilityFree Energy Calculations (e.g., MM-PBSA)Calculates the change in binding free energy (ΔG) upon modification, providing a theoretical correlate to experimental ΔTₘ. biorxiv.org
Investigate Cross-linking MechanismQM/MM SimulationsElucidates the electronic rearrangements during furan oxidation and the subsequent nucleophilic attack, explaining reaction pathways and selectivity.

Research Applications and Emerging Paradigms Utilizing 5 Furan 2 Yl 2 O Methyluridine

Development of Chemical Probes for Investigating Nucleic Acid Structures and Dynamics

The ability to probe the intricate structures and dynamic interactions of DNA and RNA is fundamental to understanding their biological roles. 5'-(Furan-2-yl)-2'-O-methyluridine and related furan-modified nucleosides are instrumental in creating sophisticated chemical probes for this purpose.

Furan-Modified Oligonucleotides as Tools for Covalent Capture

A significant application of furan-modified oligonucleotides lies in their use as tools for the covalent capture of specific nucleic acid sequences. researchgate.net This process relies on the principle of converting the stable furan (B31954) ring into a highly reactive intermediate that can form a permanent, covalent bond with a target strand. researchgate.netnih.gov

The process is initiated by the selective oxidation of the furan moiety, typically using agents like N-bromosuccinimide (NBS) or through photosensitization to generate singlet oxygen. researchgate.netrsc.org This oxidation transforms the furan into a reactive 4-oxo-enal derivative. nih.gov When the furan-modified oligonucleotide is hybridized to its complementary DNA or RNA strand, this reactive species can instantaneously react with a nucleophilic group on the opposing base, forming a stable interstrand cross-link (ICL). nih.govresearchgate.net This covalent linkage effectively locks the two strands together, preventing their separation (denaturation), which is a critical advantage in many experimental assays. researchgate.net

Research has shown that this cross-linking reaction is remarkably fast, high-yielding, and site-selective. nih.gov A strong preference for forming cross-links with complementary adenine (B156593) (A) and cytosine (C) bases has been observed, with no erroneous cross-linking to neighboring bases. researchgate.netnih.gov The stability of the resulting covalent bond allows the isolated cross-linked duplexes to be stored for extended periods without degradation. nih.gov This methodology has been successfully applied not only in DNA-DNA duplexes but has also been adapted for RNA interstrand cross-linking. rsc.org

FeatureDescription
Activation Selective oxidation of the furan moiety (e.g., via NBS or singlet oxygen). researchgate.netnih.gov
Reactive Intermediate A highly reactive 4-oxo-enal derivative is generated from the furan ring. nih.gov
Mechanism The reactive intermediate forms a covalent interstrand cross-link (ICL) with the complementary strand. nih.govresearchgate.net
Target Selectivity Shows strong selectivity for cross-linking to complementary adenine (A) and cytosine (C). researchgate.netnih.gov
Reaction Efficiency The reaction is characterized by being fast and producing high yields of the cross-linked product. nih.gov
Product Stability The resulting covalent link is stable, allowing for long-term storage of the duplex. nih.gov

Probes for Mapping Nucleic Acid-Protein Interaction Surfaces

Understanding the complex interplay between nucleic acids and proteins is crucial for deciphering cellular processes like DNA replication, transcription, and repair. bmglabtech.com Furan-oxidation based cross-linking has emerged as a powerful technique for studying these interactions. rsc.org By incorporating a furan-modified nucleoside into a DNA or RNA probe, researchers can covalently trap interacting proteins, allowing for the precise identification of binding sites.

The strategy involves allowing the furan-modified nucleic acid to bind to its target protein. Upon triggering the furan oxidation, the resulting reactive species cross-links with nearby nucleophilic amino acid residues, such as lysine (B10760008), on the protein surface. researchgate.net This creates a permanent covalent bond between the nucleic acid and the protein. Subsequent analysis, for instance through mass spectrometry, can then identify the exact location of the cross-link, providing high-resolution information about the protein-nucleic acid binding interface. rsc.org This approach is particularly valuable for studying weak and dynamic interactions that are often difficult to capture with traditional methods. researchgate.net

Design of Oligonucleotide Therapeutics and Gene Modulation Tools

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of drugs that can modulate gene expression with high specificity. mdpi.comnih.gov The incorporation of modified nucleosides is a cornerstone of this field, aimed at enhancing stability, efficacy, and delivery. nih.gov

Incorporation into Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs)

The 2'-O-methyl (2'OMe) modification, a key feature of this compound, is widely used in the design of ASOs and siRNAs. mdpi.comnih.gov This modification increases the oligonucleotide's resistance to degradation by cellular nucleases and can help reduce unwanted immune responses and off-target effects. mdpi.comnih.gov

The addition of the 5'-furan-2-yl group provides a pro-reactive handle for covalent targeting. researchgate.net An ASO or siRNA containing this modification could first bind to its target messenger RNA (mRNA) via standard Watson-Crick base pairing. Subsequent activation of the furan would lead to a covalent cross-link with the mRNA target. rsc.org This permanent linkage offers the potential for enhanced and prolonged silencing of the target gene, as the irreversibly bound therapeutic would persistently block translation or induce degradation. researchgate.net The ability to create covalent lesions in target RNA is highly relevant for modern antisense strategies and for applications such as identifying the targets of microRNAs (miRNAs). rsc.org

Applications in Triplex-Forming Oligonucleotides for Gene Targeting

Triplex-forming oligonucleotides (TFOs) are strands of DNA that can bind in the major groove of a DNA double helix to form a triple helix structure. This ability to target specific sequences within double-stranded DNA makes them attractive tools for antigene strategies aimed at modulating gene expression. rsc.orgnih.gov

However, the formation of stable triplexes under physiological conditions can be challenging. nih.gov Chemical modifications are often required to improve binding affinity and stability. Research has explicitly demonstrated that furan-modified TFOs can be used to target duplex DNA. rsc.org By incorporating a furan-modified nucleoside into the TFO, it is possible to form a covalent cross-link with the target DNA duplex upon activation. This covalent linkage would create a permanent block, potently inhibiting processes like transcription. The 2'-O-methyl modification also contributes to the stability of such structures. nih.gov

Advancements in Nucleic Acid Diagnostics and Biosensing Platforms

The development of rapid, sensitive, and reliable methods for detecting specific nucleic acid sequences is vital for molecular diagnostics and biosensing. Furan-modified oligonucleotides, including those with the this compound modification, offer significant advantages in this domain.

When used as capture probes in diagnostic assays, the ability of furan-modified oligonucleotides to covalently bind to their targets is a major asset. researchgate.net In conventional hybridization-based assays, the probe-target complex can dissociate (melt), leading to signal loss and reduced sensitivity. Covalent capture via furan oxidation permanently anchors the target sequence to the probe, preventing this dissociation and enhancing the robustness and reliability of the assay. researchgate.net This is particularly useful for applications like on-surface detection and target pull-down assays. researchgate.netnih.gov

Furthermore, furan-decorated nucleosides have been investigated as fluorescent probes. nih.gov Some modified nucleosides exhibit changes in their fluorescent properties upon binding or reacting with their target, providing a direct readout for detection. For example, a related compound, 5-fluoro-2′-O-methyl-4-thiouridine, has been used to create probes that become fluorescent upon photo-crosslinking with a target DNA sequence. nih.govnih.gov This dual functionality—covalent capture and signal generation—makes furan-modified nucleosides highly promising for the next generation of nucleic acid diagnostics and biosensors.

Templated Ligation Assays for Sequence-Specific Detection

Templated ligation assays are powerful tools for the sequence-specific detection of nucleic acids. These assays typically involve two oligonucleotide probes that hybridize to adjacent sites on a target nucleic acid sequence. The proximity of the probes on the template facilitates their ligation, either chemically or enzymatically, generating a full-length product that can be detected. The incorporation of modified nucleosides like this compound into these probes can introduce novel functionalities.

The furan moiety, in particular, can participate in proximity-induced reactions. For instance, the hydrolysis of a 5-methylfuran-2-yl group under acidic conditions can generate a reactive 2,5-dioxopentanyl functionality. This can then undergo a bioorthogonal ligation with a hydrazine (B178648) nucleophile on an adjacent probe, forming a stable pyridazinium adduct. nih.gov This type of ligation proceeds under physiological conditions without the need for an external catalyst, making it highly suitable for in-solution assays and on-surface applications for creating self-addressable covalent constructs. nih.gov While this specific example uses a 5-methylfuran derivative, the principle of furan-mediated, proximity-induced ligation is applicable to probes containing this compound.

Table 1: Comparison of Ligation Strategies

Ligation StrategyActivatorLinkage FormedKey Features
Enzymatic LigationDNA/RNA LigasePhosphodiester bondHigh fidelity, requires specific buffer conditions.
Chemical LigationCarbodiimide, Cyanogen bromidePhosphodiester or otherCan be less specific, may require harsh conditions.
Furan-Hydrazine LigationProximity/Acidic pHPyridazinium adductBioorthogonal, catalyst-free, forms stable product. nih.gov

Molecular Beacons with Furan-Mediated Activation

Molecular beacons are hairpin-shaped oligonucleotide probes with a fluorophore and a quencher at opposite ends. In the absence of a target, the hairpin structure brings the fluorophore and quencher into close proximity, resulting in fluorescence quenching. researchgate.net Upon hybridization to a complementary target sequence, the hairpin opens, separating the fluorophore and quencher and restoring fluorescence. researchgate.net

The incorporation of this compound into a molecular beacon can offer several advantages. The 2'-O-methyl modification on the ribose sugar is known to increase the thermal stability of the probe-target duplex and confer resistance to nuclease degradation, which is crucial for applications in living cells. nih.govnih.gov The furan moiety itself can act as an intrinsic fluorescent probe. For example, 5-(fur-2-yl)-2'-deoxyuridine, a related compound, exhibits environmentally sensitive fluorescence, with its emission properties changing upon hybridization. nih.gov This feature could be harnessed to create ratiometric molecular beacons or beacons with an additional layer of signal modulation.

Furthermore, the furan group can be used for furan-mediated activation. The oxidation of the furan moiety can lead to cross-linking with the target nucleic acid or other nearby molecules, providing a mechanism for covalently capturing the hybridization event. rsc.org This can enhance the signal and provide a permanent record of target recognition.

Table 2: Properties of Modified Molecular Beacons

ModificationAdvantageReference
2'-O-methylIncreased thermal stability, nuclease resistance. nih.govnih.gov
Furan-uridineIntrinsic fluorescence, potential for cross-linking. nih.govrsc.org

Bioorthogonal Chemistry and Chemoproteomics Applications of Furan-Tagged Biomolecules

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The furan moiety is a valuable functional group in this context. Furan-tagged biomolecules, including nucleosides like this compound, can be used in a variety of bioorthogonal reactions.

One notable application is in Diels-Alder reactions. The furan can act as a diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles like cyclooctynes or tetrazines. wikipedia.orgnih.gov This allows for the specific labeling of furan-containing biomolecules with probes for imaging, purification, or proteomic analysis.

Chemoproteomics aims to study the interactions and functions of proteins on a global scale. Furan-tagged nucleosides incorporated into DNA or RNA can be used as probes to identify nucleic acid-binding proteins. After allowing the furan-modified nucleic acid to interact with a cellular lysate or in living cells, the furan can be activated, for instance by oxidation, to cross-link with adjacent proteins. rsc.org The cross-linked protein-nucleic acid complexes can then be isolated and the proteins identified by mass spectrometry. This approach provides a powerful tool for mapping the landscape of nucleic acid-protein interactions.

Enzymatic and Biocatalytic Production of Modified Nucleosides for Research

The synthesis of modified nucleosides for research can be achieved through chemical methods or, increasingly, through enzymatic and biocatalytic routes. frontiersin.org Biocatalysis offers several advantages, including high selectivity, mild reaction conditions, and the potential for more environmentally friendly processes. frontiersin.org

While specific enzymatic pathways for the synthesis of this compound have not been extensively documented, the enzymatic production of related modified nucleosides is well-established. For example, 5-methyluridine (B1664183) can be produced from thymine (B56734) and inosine (B1671953) using immobilized thermostable purine (B94841) nucleoside phosphorylase and pyrimidine (B1678525) nucleoside phosphorylase. nih.gov Another approach involves the use of adenosine (B11128) deaminase, purine nucleoside phosphorylase, and pyrimidine nucleoside phosphorylase to synthesize 5-methyluridine from adenosine and thymine. nih.gov

The growing field of biocatalysis is also being applied to the production of furan-based chemicals. nih.gov Transaminases have been engineered to efficiently aminate furan aldehydes, demonstrating the potential for enzymatic modification of the furan ring itself. nih.gov It is conceivable that a combination of nucleoside-modifying enzymes and furan-modifying biocatalysts could be developed for the efficient and sustainable production of this compound and other furan-tagged nucleosides for research purposes.

Future Directions and Translational Potential for 5 Furan 2 Yl 2 O Methyluridine Analogs

Development of Novel Furan (B31954) and 2'-O-Methyl Analogs with Enhanced Specificity and Controllable Reactivity

The future development of analogs based on the 5'-(Furan-2-yl)-2'-O-methyluridine structure will likely focus on fine-tuning the molecule's reactivity and specificity. The 2'-O-methyl (Nm) modification is known to be a critical determinant of RNA structure and stability. nih.govnih.gov It imparts increased hydrophobicity, offers protection against nuclease degradation, and thermodynamically stabilizes RNA duplexes. nih.gov This modification biases the ribose sugar pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices, thereby pre-organizing the nucleoside for binding to RNA targets. nih.govoup.com Research on other 2'-O-modifications, such as the addition of a 2-methylbenzothiophene group, further highlights how changes at this position can induce unique structural features in nucleic acid duplexes. acs.org

Combining the 2'-O-methyl group with other modifications offers a strategy to further enhance molecular properties. For instance, the synthesis of (S)-5'-C-aminopropyl-2'-O-methyl nucleosides has been shown to significantly enhance the thermal stability of DNA/RNA duplexes and improve antisense activity in cellular models. nih.gov This enhancement is attributed to the terminal ammonium (B1175870) cation on the side chain, which neutralizes the negative charge of the phosphate (B84403) backbone. nih.gov

The furan moiety offers a distinct form of controllable reactivity. It can act as a "caged" electrophile, which can be activated under specific conditions. tcichemicals.com Two primary methods for this activation are:

Oxidation: Selective oxidation of the furan ring, either chemically (e.g., with N-bromosuccinimide) or through photo-oxidation using a sensitizer (B1316253) and visible light, generates a highly reactive 4-oxo-enal intermediate. tcichemicals.comresearchgate.netoup.com This species can then rapidly form a covalent bond with nearby nucleophiles, such as the exocyclic amines of complementary nucleobases in a DNA or RNA strand. tcichemicals.comoup.com

Diels-Alder Cycloaddition: The furan ring can act as a diene in [4+2] Diels-Alder reactions with suitable dienophiles, most notably maleimides. mdpi.comresearchgate.net This reaction is highly efficient and reversible, often controllable by temperature, allowing for the dynamic formation and cleavage of covalent bonds. mdpi.comnih.gov

Future analogs could explore variations of the furan ring itself or the linker attaching it to the uridine (B1682114) to modulate the kinetics and thermodynamics of these reactions, thereby creating "smart" probes with precisely controlled reactivity.

Modification StrategyKnown EffectPotential Enhancement for Analogs
2'-O-Methylation Stabilizes C3'-endo sugar pucker; increases duplex thermal stability; enhances nuclease resistance. nih.govoup.comImproved binding affinity and in-vivo stability of antisense oligonucleotides or RNA probes.
Combined 2'-O-Methyl and 5'-C-Alkyl-Amine Further enhances duplex stability through charge neutralization. nih.govSuperior target binding and cellular potency. nih.gov
Furan Oxidation Forms a reactive oxo-enal for covalent cross-linking to nucleophiles (e.g., DNA, RNA, proteins). tcichemicals.comoup.comDevelopment of probes for irreversible covalent capture of biological targets with temporal control via light or chemical triggers.
Furan-Maleimide Diels-Alder Reaction Forms a thermally reversible covalent bond. mdpi.comnih.govCreation of dynamic systems for reversible labeling, self-healing materials, and stimuli-responsive probes. nih.gov

Deepening the Understanding of Biological Responses to Covalent Modifications

A critical area of future research is to understand the cellular consequences of covalent modification by furan-based nucleosides. When furan is metabolized in the liver, its reactive metabolite, cis-2-butene-1,4-dial, is known to covalently bind to proteins, leading to hepatotoxicity. nih.gov Studies investigating these effects provide a valuable framework for understanding how targeted covalent modification by a furan-uridine analog might impact cellular function.

Research has shown that furan-induced protein adducts can lead to significant functional changes in key metabolic pathways. nih.gov For example, in rat liver models, high doses of furan resulted in:

Inhibition of Glycolysis: The activity of glyceraldehyde-3-phosphate dehydrogenase was significantly inhibited.

Mitochondrial Dysfunction: Succinate dehydrogenase activity was reduced, disrupting the TCA cycle.

Altered Energy Metabolism: An increased activity of enoyl-CoA hydratase suggested a shift towards using fatty acids as an energy source.

Cellular Process Affected by Furan MetabolitesKey Protein/Enzyme ImpactedObserved ConsequenceReference
Glycolysis Glyceraldehyde-3-phosphate dehydrogenaseInhibition nih.gov
TCA Cycle / Mitochondrial Function Succinate dehydrogenaseReduction in activity nih.gov
Fatty Acid β-Oxidation Enoyl-CoA hydrataseIncrease in activity nih.gov
Redox Homeostasis Thioredoxin 1 (Txn1)Increased activity (due to mRNA up-regulation) nih.gov
ATP Synthesis Various ATP synthesis-related proteinsCovalent adduction at lysine (B10760008) and cysteine residues nih.govacs.org

Integration of Modified Nucleoside Chemistry with Advanced Biological Imaging Techniques

Furan-modified nucleosides possess intrinsic properties that make them highly suitable for advanced biological imaging. The analog 5-(fur-2-yl)-2′-deoxyuridine has been identified as a promising fluorescent probe. nih.gov It exhibits environmentally sensitive fluorescence, with a strong emission in aqueous solutions that is significantly weaker in apolar environments, making it an excellent reporter of local molecular changes. nih.gov

This property can be leveraged in several ways:

Probing Biomolecular Interactions: When incorporated into an oligonucleotide, the change in fluorescence upon binding to a target protein or nucleic acid can be used to monitor binding events and probe the structure of the resulting complex.

Dynamic Systems Imaging: The Diels-Alder reaction between furan-modified nucleosides and maleimide-functionalized fluorophores can be used to create fluorescent ON/OFF systems. rsc.org The reversible nature of this covalent bond allows for the imaging of dynamic processes in response to stimuli like temperature. rsc.org

Mapping Interaction Surfaces: By activating the furan moiety to form a covalent cross-link with a target biomolecule (like a protein), these nucleosides can be used to permanently label and map interaction surfaces, providing high-resolution structural information within a biological context. tcichemicals.com

Future research will likely focus on synthesizing this compound analogs that are optimized for imaging applications, for example, by tuning their photophysical properties (e.g., emission wavelength, quantum yield) or by attaching secondary reporter molecules to create multimodal imaging agents.

Exploration of Furan-Modified Nucleosides in Systems Biology and Multi-Omics Research

Systems biology aims to understand the broader network of interactions within a cell, a goal that requires tools capable of global molecular profiling. nih.gov Furan-modified nucleosides are well-positioned to contribute to this field, particularly through chemoproteomics, an approach that uses chemical probes to map protein activity and interactions on a proteome-wide scale. nih.gov

A significant breakthrough has been the development of a metabolic activation-based chemoproteomic platform to identify protein adducts derived from furan-containing compounds. nih.govacs.org In this method, cells are treated with the furan compound, and the resulting covalently modified proteins are enriched and identified using mass spectrometry. This approach successfully identified over 300 protein targets of furan metabolites in hepatocytes, demonstrating the power of furan-based probes in multi-omics research. nih.govacs.org

Future applications in systems biology could include:

Target Deconvolution: Using a this compound analog as a probe to identify the direct protein and RNA binding partners of a specific nucleic acid sequence within the cell.

RNA Interactome Mapping: Furan-modified RNA probes, combined with covalent cross-linking and mass spectrometry, can be used to capture and identify the full suite of proteins and other RNAs that interact with a specific transcript in its native cellular environment. This has been demonstrated with furan-modified peptide nucleic acids (PNAs) for RNA pulldown experiments. researchgate.net

Integrated Multi-Omics Studies: Data from chemoproteomic experiments using furan probes can be integrated with transcriptomic and metabolomic data to build comprehensive models of cellular responses to the probe, as demonstrated in studies of other biological perturbations. nih.gov

Addressing Challenges in Scalable Synthesis and Purification for Advanced Research Needs

For furan-modified nucleosides to be widely adopted in advanced research and translational applications, methods for their efficient and scalable synthesis and purification must be developed. While the synthesis of some furan-containing building blocks has been described as "short and easily scalable," a common bottleneck for furan-based chemicals (furanics) is the difficulty in isolating and purifying the final product from reaction mixtures, especially on a large scale. oup.comunive.itunive.it

Key challenges include:

Chromatographic Purification: Many current synthetic routes rely on chromatography for purification, a technique that is often difficult and costly to scale up for industrial production. oup.com

Reaction Conditions: Syntheses can involve harsh reaction conditions or sensitive reagents that are not ideal for large-scale manufacturing. unive.it

Future research should focus on overcoming these obstacles. Promising strategies include:

Biocatalysis: The use of enzymes to perform key synthetic steps can offer significant advantages in terms of efficiency, selectivity, and environmental sustainability. For example, the use of thermostable nucleoside phosphorylase enzymes has enabled the high-yield synthesis of 5-methyluridine (B1664183) at high temperatures, which improves substrate solubility and makes the process suitable for industrial application. nih.gov

Process Optimization: Streamlining synthetic routes to minimize the number of steps and avoid chromatographic purification is crucial. The development of a de novo synthesis for 4'-thionucleosides that was demonstrated on a multi-gram scale shows that complex nucleoside analogs can be produced efficiently. nih.gov

Innovative Purification Techniques: Exploring alternative purification methods, such as crystallization or solid-phase extraction, could provide more scalable solutions than traditional chromatography.

By addressing these synthetic and purification challenges, the broader scientific community will gain better access to high-quality this compound analogs, accelerating research into their vast potential.

Q & A

Basic Research Question

  • LC-MS/MS : Use a Q-TOF mass spectrometer with ESI+ ionization (m/z 259→127 for 2'-O-methyluridine; adjust for furan-2-yl adducts) .
  • Isotope Dilution : Spike samples with ¹³C/¹⁵N-labeled internal standards to correct for matrix effects .
  • Sample Preparation : Extract RNA via TRIzol, hydrolyze with nuclease P1 (pH 5.3, 37°C), and filter (3 kDa cutoff) to remove proteins .

How can researchers evaluate the role of 2'-O-methyluridine in evading innate immune recognition of siRNA therapeutics?

Advanced Research Question

  • Immune Activation Assays : Transfect HEK293 cells with modified siRNAs and measure IFN-α secretion via ELISA. 2'-O-methyluridine reduces TLR7/8 activation by >50% compared to unmodified siRNA .
  • Apolipoprotein B (ApoB) Model : Deliver 2'-O-methyl-modified siRNA targeting ApoB into HepG2 cells; quantify mRNA knockdown (qRT-PCR) and off-target cytokine production (multiplex Luminex) .
  • Structural Basis : Perform crystallography of siRNA-TLR7 complexes to identify steric blocking by the methyl group .

What experimental strategies address contradictions in reported biological activities of furan-modified nucleosides?

Advanced Research Question

  • Dose-Response Validation : Replicate studies across multiple cell lines (e.g., HepG2, HeLa, PBMCs) with controlled nucleoside concentrations (1–100 µM) .
  • Metabolite Profiling : Use stable isotope tracing (e.g., ¹⁴C-furan) to distinguish parent compound effects from metabolic byproducts .
  • Kinetic Analysis : Compare IC₅₀ values for antiviral/cytotoxic effects in time-resolved assays to identify mechanism-specific trends .

How can computational modeling guide the design of this compound derivatives with enhanced RNA affinity?

Advanced Research Question

  • Docking Simulations : Screen derivatives in silico against tRNA or siRNA targets (e.g., PDB: 3L0F) using AutoDock Vina. Prioritize compounds with ΔG < -8 kcal/mol .
  • QSAR Analysis : Correlate furan ring electronegativity (Hammett σ constants) with thermal stability data (R² > 0.85) .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for methyl vs. ethyl substitutions at the 2'-O position .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.